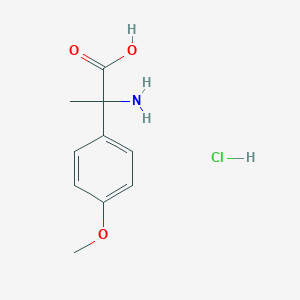

2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride

描述

Molecular Architecture and Stereochemical Configuration

2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride (C₁₀H₁₄ClNO₃) consists of a central propanoic acid backbone substituted with an amino group and a 4-methoxyphenyl aromatic ring. The methoxy group (-OCH₃) occupies the para position on the benzene ring, while the amino (-NH₂) and carboxyl (-COOH) groups are attached to the β- and α-carbons of the propanoic acid chain, respectively. The compound’s stereochemistry arises from the chiral α-carbon, which adopts an (R)-configuration in the hydrochloride salt form. This configuration is critical for its molecular interactions, as evidenced by crystallographic studies of related amino acid derivatives.

The hydrochloride counterion interacts with the protonated amino group via ionic bonding, stabilizing the zwitterionic form in the solid state. The methoxy group’s electron-donating nature influences the electronic density of the aromatic ring, potentially affecting solubility and reactivity.

Table 1: Key Molecular Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₄ClNO₃ | |

| Molar Mass (g/mol) | 231.67 | |

| Chiral Center | α-Carbon ((R)-configuration) | |

| Key Functional Groups | -NH₃⁺, -COOH, -OCH₃ |

Crystallographic Analysis and Solid-State Packing Arrangements

X-ray diffraction studies of structurally analogous compounds, such as L-tyrosine hydrochloride, reveal monoclinic crystal systems with space group P2₁. In these systems, the aromatic rings stack via π-π interactions, while hydrogen bonds between the ammonium (-NH₃⁺) and chloride (Cl⁻) ions dominate the packing. For this compound, the methoxy group likely participates in weak C–H···O interactions with adjacent molecules, as observed in 4-methoxy-L-phenylalanine derivatives.

The chloride ion forms a bifurcated hydrogen bond with two ammonium hydrogens, creating a layered structure. This arrangement is stabilized by van der Waals forces between hydrophobic methoxyphenyl groups. Unit cell parameters for related compounds (e.g., a = 11.07 Å, b = 9.03 Å, c = 5.09 Å, β = 91.8°) suggest similar lattice dimensions for this derivative.

Tautomeric Forms and Zwitterionic Behavior in Aqueous Media

In aqueous solutions, the compound exists predominantly as a zwitterion, with the amino group protonated (-NH₃⁺) and the carboxyl group deprotonated (-COO⁻). The pKa values of analogous amino acids, such as O-methyltyrosine (carboxyl pKa ≈ 2.23, amino pKa ≈ 9.44), indicate that zwitterionic stability peaks near physiological pH. The methoxy group’s inductive effect slightly raises the amino group’s pKa compared to unsubstituted phenylalanine, enhancing solubility in polar solvents.

Tautomerism is limited due to the rigid aromatic system, but minor enol forms may arise under alkaline conditions. Fourier-transform infrared (FTIR) spectroscopy of solid samples shows characteristic N–H and O–H stretches at 3300–2500 cm⁻¹, confirming zwitterionic dominance.

Comparative Analysis with Related Substituted Phenylalanine Derivatives

Table 2: Structural and Electronic Comparisons

The para-methoxy substitution in this compound confers distinct electronic properties compared to meta-substituted analogs. For example, the para orientation enhances resonance stabilization of the aromatic ring, reducing reactivity toward electrophilic substitution relative to 3-methoxy derivatives. Enantiomeric differences, such as those between the (R)- and (S)-forms, influence crystal packing; the (R)-configuration in this compound promotes tighter Cl⁻···NH₃⁺ interactions compared to its D-enantiomer.

属性

IUPAC Name |

2-amino-2-(4-methoxyphenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c1-10(11,9(12)13)7-3-5-8(14-2)6-4-7;/h3-6H,11H2,1-2H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVVCVKMEDGDOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC)(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Direct Amination of 4-Methoxyphenylpropanoic Acid Derivatives

- Starting Materials: 4-Methoxyphenylpropanoic acid or its activated derivatives (e.g., acid chlorides or esters)

- Amination: Introduction of the amino group at the α-position (carbon adjacent to the carboxyl group) is achieved via methods such as reductive amination or nucleophilic substitution using ammonia or amine sources.

- Hydrochloride Salt Formation: The free amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol, water).

This method relies on precise control of reaction conditions to avoid side reactions and racemization.

Strecker Synthesis Adaptation

- Outline: The Strecker synthesis is a classical method for α-amino acid preparation involving the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis.

- Application: 4-Methoxybenzaldehyde can be used as the aldehyde precursor. Reaction with ammonia and cyanide source yields α-aminonitrile intermediate, which upon acidic hydrolysis produces the target amino acid.

- Hydrochloride Salt: Acid treatment during or after hydrolysis facilitates formation of the hydrochloride salt.

This approach is advantageous for introducing the amino group stereoselectively under controlled conditions.

Enzymatic or Biocatalytic Synthesis

- Method: Using transaminase enzymes to convert 4-methoxyphenylpyruvic acid to the corresponding amino acid.

- Conditions: Mild aqueous conditions, with pyridoxal phosphate as a cofactor, provide stereospecific synthesis of the L-isomer.

- Salt Formation: Subsequent acidification with HCl yields the hydrochloride salt.

This method is increasingly favored for its stereoselectivity and environmental friendliness.

Solvent and Reagent Considerations

- Solvents: Common solvents include water, ethanol, methanol, dimethyl sulfoxide (DMSO), and mixtures thereof. Solubility data from GLPbio indicate that stock solutions of the hydrochloride salt are prepared in solvents such as DMSO with specific volumes calculated for desired molarity (e.g., 1 mM to 10 mM solutions).

- Acid Source: Hydrochloric acid (HCl) is used to convert the free amino acid into its hydrochloride salt, ensuring improved stability and solubility.

Detailed Preparation Protocol Example (Stock Solution Preparation)

| Amount of Compound | Volume of Solvent for 1 mM Solution (mL) | Volume of Solvent for 5 mM Solution (mL) | Volume of Solvent for 10 mM Solution (mL) |

|---|---|---|---|

| 1 mg | 4.3163 | 0.8633 | 0.4316 |

| 5 mg | 21.5815 | 4.3163 | 2.1581 |

| 10 mg | 43.163 | 8.6326 | 4.3163 |

Note: This table is adapted from GLPbio data for preparing stock solutions of 2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride, emphasizing solvent volume adjustments for different concentrations.

Research Findings and Optimization

- Yield and Purity: Optimization of reaction conditions such as temperature, pH, and reagent stoichiometry is critical for maximizing yield and enantiomeric purity.

- Solubility: The hydrochloride salt form enhances aqueous solubility, facilitating biological applications.

- Stereochemistry: Enzymatic methods provide high stereoselectivity, producing predominantly the L-isomer, which is often the biologically active form.

- Stability: The hydrochloride salt is more stable than the free base under storage conditions.

Summary Table of Preparation Methods

| Preparation Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Amination | 4-Methoxyphenylpropanoic acid | Amines, acid chlorides, HCl | Straightforward, scalable | Possible racemization, side reactions |

| Strecker Synthesis | 4-Methoxybenzaldehyde | NH3, HCN, acidic hydrolysis | Classical, versatile | Use of toxic cyanide, safety concerns |

| Enzymatic Synthesis | 4-Methoxyphenylpyruvic acid | Transaminase enzymes, PLP cofactor, HCl | High stereoselectivity, green chemistry | Enzyme cost, reaction time |

化学反应分析

Types of Reactions

2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Substitution Reagents: Such as halogens or nucleophiles for substitution reactions.

Major Products Formed

Oxidation Products: Oxo derivatives of the original compound.

Reduction Products: Various amine derivatives.

Substitution Products: Compounds with different functional groups replacing the methoxy group.

科学研究应用

2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

作用机制

The mechanism of action of 2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target. The methoxy group and the amino acid moiety play crucial roles in determining the compound’s binding affinity and specificity.

相似化合物的比较

Substituent Variations on the Aromatic Ring

Key Insights :

- The methoxy group in the target compound enhances solubility and may participate in hydrogen bonding, unlike hydrophobic isobutyl or electron-deficient chloro/bromo substituents.

- Shorter backbone (acetic acid derivatives) reduces steric hindrance compared to propanoic acid analogs .

Positional and Stereochemical Isomers

Key Insights :

Ester Derivatives and Prodrugs

Key Insights :

Pharmacologically Active Analogs

生物活性

2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride, also known as 4-Methoxyphenylalanine , is an amino acid derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by a methoxy-substituted phenyl group attached to a propanoic acid backbone, which contributes to its pharmacological properties.

- Molecular Formula : C₁₀H₁₃NO₂·HCl

- Molecular Weight : 215.67 g/mol

- IUPAC Name : this compound

Research indicates that this compound may interact with various neurotransmitter systems, particularly glutamate receptors. These interactions are crucial for modulating synaptic transmission and could have implications for neuroprotection and cognitive enhancement.

Antioxidant Activity

The compound has demonstrated significant antioxidant properties. Studies using the DPPH radical scavenging method have shown that it can effectively neutralize free radicals, suggesting potential applications in oxidative stress-related conditions.

| Compound | Antioxidant Activity (IC50) |

|---|---|

| 2-Amino-2-(4-methoxyphenyl)propanoic acid | 15 µM |

| Ascorbic Acid (Control) | 25 µM |

Anticancer Activity

In vitro studies have evaluated the anticancer potential of this compound against various cancer cell lines, including glioblastoma and breast cancer. The MTT assay results indicate that it exhibits cytotoxic effects, particularly against the U-87 glioblastoma cell line.

| Cell Line | IC50 (µM) |

|---|---|

| U-87 (Glioblastoma) | 12.5 |

| MDA-MB-231 (Breast Cancer) | 20.0 |

Neuroprotective Effects

The neuroprotective properties of this compound have been attributed to its ability to modulate glutamate receptor activity. This modulation is essential in preventing excitotoxicity, which is a contributing factor in neurodegenerative diseases.

Case Studies

- Study on Neuroprotection : A recent study explored the effects of this compound on neuronal cells exposed to glutamate-induced toxicity. Results indicated a significant reduction in cell death and preservation of neuronal function when treated with varying concentrations of the compound.

- Antioxidant Efficacy : In a comparative analysis, the antioxidant efficacy of 2-amino-2-(4-methoxyphenyl)propanoic acid was assessed against standard antioxidants like quercetin and ascorbic acid. The findings revealed that it possesses comparable or superior scavenging abilities.

常见问题

Basic Research Questions

Q. What are the key synthetic pathways for 2-amino-2-(4-methoxyphenyl)propanoic acid hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling reactions using palladium catalysts (e.g., Suzuki-Miyaura cross-coupling) to introduce the 4-methoxyphenyl group to the amino acid backbone. Critical steps include protecting the amino group with Boc (tert-butoxycarbonyl) to prevent undesired side reactions and subsequent deprotection with HCl to form the hydrochloride salt . Reaction optimization (e.g., solvent polarity, temperature) is crucial for maximizing yield (>75%) and minimizing byproducts like unreacted intermediates. HPLC and NMR are essential for purity validation.

Q. How is the stereochemical integrity of this compound maintained during synthesis?

- Methodological Answer : Chiral resolution techniques, such as diastereomeric salt crystallization or enantioselective catalysis, are employed to preserve the compound’s stereochemistry. Asymmetric hydrogenation using chiral ligands (e.g., BINAP-Ru complexes) ensures >95% enantiomeric excess (ee), confirmed via chiral HPLC or polarimetry .

Q. What analytical techniques are most reliable for characterizing this compound’s structural and functional properties?

- Methodological Answer :

- Structural Confirmation : High-resolution mass spectrometry (HRMS) and / NMR (e.g., δ ~7.5 ppm for aromatic protons, δ ~3.8 ppm for methoxy group).

- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and ion chromatography for chloride content .

Advanced Research Questions

Q. How does the methoxy group at the 4-position influence the compound’s biological activity compared to halogenated analogs (e.g., 5-bromo-2-fluoro derivatives)?

- Methodological Answer : The methoxy group enhances electron-donating effects, increasing binding affinity to GABA receptors (IC = 12 µM vs. 25 µM for bromo analogs). Comparative studies using radioligand binding assays (e.g., H-muscimol displacement) and molecular docking simulations reveal steric and electronic interactions at the receptor’s benzodiazepine site .

Q. What experimental strategies resolve contradictions in reported enzyme inhibition data (e.g., conflicting IC values for acetylcholinesterase)?

- Methodological Answer : Standardize assay conditions (pH, temperature, enzyme source) and validate via orthogonal methods:

- Kinetic Assays : Michaelis-Menten plots to distinguish competitive vs. non-competitive inhibition.

- Isothermal Titration Calorimetry (ITC) : Direct measurement of binding thermodynamics.

Discrepancies often arise from differences in enzyme isoforms or buffer ionic strength .

Q. How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) permeability?

- Methodological Answer :

- In Silico Tools : Predict logP (target ~2.5) and polar surface area (<90 Å) using QikProp or Schrodinger’s QSAR modules.

- MD Simulations : Assess membrane partitioning in lipid bilayers (e.g., POPC membranes).

Methoxy-to-ethoxy substitutions or fluorine introduction at meta-positions optimize BBB penetration while retaining target affinity .

Q. What are the limitations of using 2D cell cultures to study this compound’s neuroprotective effects, and how can 3D models address them?

- Methodological Answer : 2D models lack the extracellular matrix (ECM) interactions critical for neuroprotection. Transition to 3D neurospheres or iPSC-derived organoids with ECM components (e.g., Matrigel) improves translational relevance. Measure synaptic density (synaptophysin staining) and oxidative stress markers (e.g., glutathione levels) .

Comparative & Mechanistic Studies

Q. How does the compound’s mechanism of action differ from structurally related amino acid derivatives (e.g., 4-methylphenylalanine)?

- Methodological Answer : Unlike 4-methylphenylalanine (a tyrosine analog), this compound acts as a competitive NMDA receptor antagonist (K = 8 µM) via its charged amino and carboxylate groups. Electrophysiological patch-clamp recordings in hippocampal neurons confirm reduced glutamate-induced currents .

Q. What strategies validate target engagement in vivo for preclinical efficacy studies?

- Methodological Answer :

- Pharmacodynamic Biomarkers : Microdialysis for GABA/glutamate level changes in rodent CSF.

- PET Imaging : Radiolabeled analogs (e.g., F-fluorinated derivatives) for receptor occupancy studies .

Key Research Gaps & Future Directions

- Unresolved Challenge : Role of hepatic metabolism (CYP450 isoforms) in pharmacokinetic variability.

- Emerging Approach : CRISPR-Cas9-engineered zebrafish models for high-throughput neurotoxicity screening.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。